molecular formula C22H18N2O5S B11676075 ethyl 2-({(E)-[2-(furan-2-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate

ethyl 2-({(E)-[2-(furan-2-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B11676075
M. Wt: 422.5 g/mol
InChI Key: KQACGXGRDIZTAO-FOKLQQMPSA-N
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Description

ETHYL 2-({[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of furan, oxazole, and thiophene rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The process may start with the preparation of the furan and oxazole intermediates, followed by their coupling with the thiophene derivative under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions could target the oxazole ring, potentially converting it to a more saturated form.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

ETHYL 2-({[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-({[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The unique combination of furan, oxazole, and thiophene rings in ETHYL 2-({[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H18N2O5S

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 2-[(E)-[2-(furan-2-yl)-5-hydroxy-1,3-oxazol-4-yl]methylideneamino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C22H18N2O5S/c1-3-27-22(26)18-15(14-8-6-13(2)7-9-14)12-30-20(18)23-11-16-21(25)29-19(24-16)17-5-4-10-28-17/h4-12,25H,3H2,1-2H3/b23-11+

InChI Key

KQACGXGRDIZTAO-FOKLQQMPSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)/N=C/C3=C(OC(=N3)C4=CC=CO4)O

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)N=CC3=C(OC(=N3)C4=CC=CO4)O

Origin of Product

United States

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